![molecular formula C16H15N3O B2873939 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide CAS No. 483359-07-5](/img/structure/B2873939.png)
2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide”, there are related compounds that have been synthesized. For instance, a series of new thiazole incorporated pyridine derivatives containing the phenoxyacetamide moiety as a linking bridge has been synthesized . The synthetic strategy involves condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide followed by heterocyclization with acetylacetone .
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have utilized derivatives similar to 2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide in the synthesis of novel heterocycles of pharmaceutical interest, leading to the development of compounds with potential therapeutic applications. The synthesis processes often involve reactions with various chemicals to create new compounds that could have implications in drug discovery and development (Metwally, Etman, Gafer, & Khalil, 2008).
Material Science and Polymer Research
In the realm of material science, research has been conducted on the synthesis of organosoluble poly(pyridine−imide) with pendent pyrene groups. These materials exhibit good thermal stability and unique optical properties, making them suitable for potential use in electronic devices and other applications requiring durable, high-performance materials (Liaw, Wang, & Chang, 2007).
Anticancer Research
There is significant interest in the role of similar compounds in the field of cancer research. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as an orally active histone deacetylase inhibitor with selective activity against specific isotypes. This compound shows promise in blocking cancer cell proliferation and inducing apoptosis, highlighting the therapeutic potential of similar compounds in oncology (Zhou et al., 2008).
Sensing and Detection Technologies
Research has also explored the use of iridium(III) complexes for the multisignaling detection of cyanide anions. These studies have led to the development of highly selective and sensitive chemodosimeters, which could be used in environmental monitoring and the detection of hazardous substances (Lou, Chen, Bian, & Huang, 2010).
properties
IUPAC Name |
2-cyano-N-(4-methylphenyl)-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-4-6-15(7-5-12)19-16(20)14(10-17)9-13-3-2-8-18-11-13/h2-8,11,14H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZPHSYDHFGUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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